
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, an imidazole group, and an indoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the imidazole and indoline groups. One common approach is to first synthesize the furan-2-ylmethyl derivative, then react it with p-tolyl groups to form the imidazole core. The thioether linkage and indoline moiety are introduced in subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include using catalysts, controlling temperature and pressure, and employing advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: : The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Imidazoline derivatives.
Substitution: : Thioether derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its combination of furan, imidazole, and indoline groups. Similar compounds might include:
Furan derivatives: : Compounds containing furan rings.
Imidazole derivatives: : Compounds with imidazole groups.
Indoline derivatives: : Compounds with indoline moieties.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-18-8-10-20(11-9-18)23-15-26-25(28(23)16-21-6-4-14-30-21)31-17-24(29)27-13-12-19-5-2-3-7-22(19)27/h2-11,14-15H,12-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVDWIHNAOPYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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